2-(2-Methyl-5-nitrophenylamino)pyrimidin-4-ol
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Overview
Description
2-(2-Methyl-5-nitrophenylamino)pyrimidin-4-ol is a heterocyclic compound that contains both pyrimidine and aniline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitrophenylamino)pyrimidin-4-ol typically involves the reaction of 2-amino-4-hydroxypyrimidine with 2-methyl-5-nitroaniline under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-5-nitrophenylamino)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-Methyl-5-aminophenylamino)pyrimidin-4-ol .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-5-nitrophenylamino)pyrimidin-4-ol involves its interaction with specific molecular targets within cells. This compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-5-nitrophenylamino)pyrimidin-4-ol
- 2-(2-Methyl-5-aminophenylamino)pyrimidin-4-ol
- 2-(2-Methyl-5-nitrophenylamino)pyrimidin-4-thiol
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N4O3 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N4O3/c1-7-2-3-8(15(17)18)6-9(7)13-11-12-5-4-10(16)14-11/h2-6H,1H3,(H2,12,13,14,16) |
InChI Key |
VOKZZZWGEYZICE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=O)N2 |
Origin of Product |
United States |
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